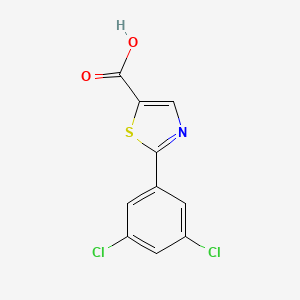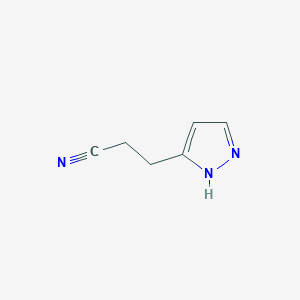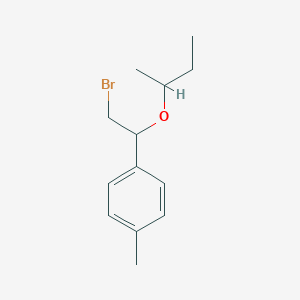
(4-(2-(Pyridin-4-yl)thiazol-4-yl)phenyl)methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{4-[2-(pyridin-4-yl)-1,3-thiazol-4-yl]phenyl}methanamine hydrochloride is a chemical compound with a unique structure that combines a pyridine ring, a thiazole ring, and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {4-[2-(pyridin-4-yl)-1,3-thiazol-4-yl]phenyl}methanamine hydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone.
Attachment of the Pyridine Ring: The pyridine ring is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Formation of the Phenyl Group: The phenyl group is attached via a substitution reaction, typically using a halogenated benzene derivative.
Final Assembly: The final compound is assembled through a series of condensation and reduction reactions, followed by purification steps to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of {4-[2-(pyridin-4-yl)-1,3-thiazol-4-yl]phenyl}methanamine hydrochloride involves scaling up the synthetic routes mentioned above. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or double bonds within the compound, resulting in amines or saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or microwave irradiation.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, saturated derivatives
Substitution: Functionalized aromatic compounds
Applications De Recherche Scientifique
{4-[2-(pyridin-4-yl)-1,3-thiazol-4-yl]phenyl}methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of {4-[2-(pyridin-4-yl)-1,3-thiazol-4-yl]phenyl}methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The thiazole and pyridine rings play a crucial role in these interactions, contributing to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- {4-[2-(pyridin-2-yl)-1,3-thiazol-4-yl]phenyl}methanamine hydrochloride
- {4-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]phenyl}methanamine hydrochloride
- {4-[2-(pyridin-4-yl)-1,3-thiazol-5-yl]phenyl}methanamine hydrochloride
Uniqueness
{4-[2-(pyridin-4-yl)-1,3-thiazol-4-yl]phenyl}methanamine hydrochloride is unique due to the specific positioning of the pyridine and thiazole rings, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound for research and development in various fields.
Propriétés
Formule moléculaire |
C15H14ClN3S |
|---|---|
Poids moléculaire |
303.8 g/mol |
Nom IUPAC |
[4-(2-pyridin-4-yl-1,3-thiazol-4-yl)phenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C15H13N3S.ClH/c16-9-11-1-3-12(4-2-11)14-10-19-15(18-14)13-5-7-17-8-6-13;/h1-8,10H,9,16H2;1H |
Clé InChI |
SVJNFWNDIXAMEL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CN)C2=CSC(=N2)C3=CC=NC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![3-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoicacid](/img/structure/B13640576.png)




